N-[[5-chloro-2-(difluoromethoxy)phenyl]methyl]-3-ethylmorpholine-4-carboxamide
Description
N-[[5-chloro-2-(difluoromethoxy)phenyl]methyl]-3-ethylmorpholine-4-carboxamide is a synthetic organic compound characterized by the presence of a morpholine ring, a difluoromethoxy group, and a chloro-substituted phenyl group
Properties
IUPAC Name |
N-[[5-chloro-2-(difluoromethoxy)phenyl]methyl]-3-ethylmorpholine-4-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19ClF2N2O3/c1-2-12-9-22-6-5-20(12)15(21)19-8-10-7-11(16)3-4-13(10)23-14(17)18/h3-4,7,12,14H,2,5-6,8-9H2,1H3,(H,19,21) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZQZFNBJOLHJHKY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1COCCN1C(=O)NCC2=C(C=CC(=C2)Cl)OC(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19ClF2N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.77 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[[5-chloro-2-(difluoromethoxy)phenyl]methyl]-3-ethylmorpholine-4-carboxamide typically involves multiple steps, starting from commercially available precursors. The key steps include:
Formation of the difluoromethoxy group: This can be achieved through the reaction of a suitable phenol derivative with difluoromethylating agents under controlled conditions.
Introduction of the chloro group: Chlorination of the phenyl ring is performed using chlorinating agents such as thionyl chloride or phosphorus pentachloride.
Morpholine ring formation: The morpholine ring is synthesized through the reaction of an appropriate amine with an epoxide or a haloalkane.
Coupling reactions: The final coupling of the difluoromethoxyphenyl and morpholine moieties is achieved using coupling reagents like carbodiimides or phosphonium salts.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
N-[[5-chloro-2-(difluoromethoxy)phenyl]methyl]-3-ethylmorpholine-4-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Substitution: Nucleophilic substitution reactions can occur at the chloro or difluoromethoxy groups using nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium hydride in dimethylformamide (DMF).
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted derivatives with new functional groups.
Scientific Research Applications
N-[[5-chloro-2-(difluoromethoxy)phenyl]methyl]-3-ethylmorpholine-4-carboxamide has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of advanced materials with specific properties.
Mechanism of Action
The mechanism of action of N-[[5-chloro-2-(difluoromethoxy)phenyl]methyl]-3-ethylmorpholine-4-carboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways . The exact molecular targets and pathways depend on the specific application and biological context.
Comparison with Similar Compounds
Similar Compounds
- N-[[5-chloro-2-(trifluoromethoxy)phenyl]methyl]-3-ethylmorpholine-4-carboxamide
- N-[[5-chloro-2-(methoxy)phenyl]methyl]-3-ethylmorpholine-4-carboxamide
- N-[[5-chloro-2-(ethoxy)phenyl]methyl]-3-ethylmorpholine-4-carboxamide
Uniqueness
N-[[5-chloro-2-(difluoromethoxy)phenyl]methyl]-3-ethylmorpholine-4-carboxamide is unique due to the presence of the difluoromethoxy group, which imparts distinct physicochemical properties such as increased lipophilicity and metabolic stability . This makes it a valuable compound for specific applications where these properties are advantageous.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
